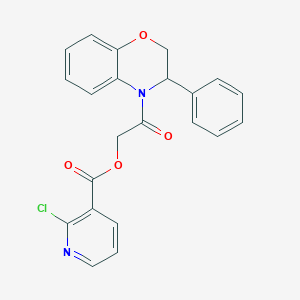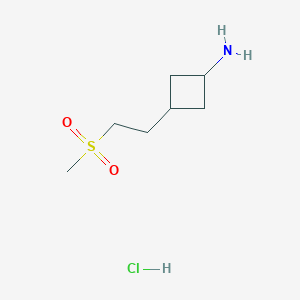
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutane derivative that has been synthesized using various methods.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves the reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone followed by reduction of the resulting ketone to the corresponding alcohol. The amine group is then introduced through reductive amination with ammonium chloride. The final step involves the formation of the hydrochloride salt.
Starting Materials
2-methylsulfonyl ethyl bromide, cyclobutanone, sodium borohydride, ammonium chloride, hydrochloric acid
Reaction
Step 1: Reaction of 2-methylsulfonyl ethyl bromide with cyclobutanone in the presence of a base such as potassium carbonate to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-one., Step 2: Reduction of the ketone using sodium borohydride in methanol to yield 3-(2-Methylsulfonylethyl)cyclobutan-2-ol., Step 3: Reductive amination of the alcohol with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to yield 3-(2-Methylsulfonylethyl)cyclobutan-1-amine., Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.
作用机制
The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body.
生化和生理效应
The biochemical and physiological effects of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride have been studied extensively. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride in lab experiments is its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride. One area of research is the development of new antibiotics based on this compound. Another area of research is the potential use of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
科学研究应用
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride has been studied extensively for its potential use in various scientific fields. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZAYPRXKKKSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

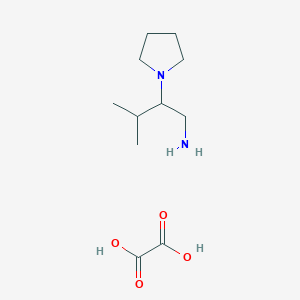
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
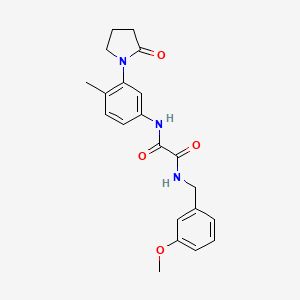
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
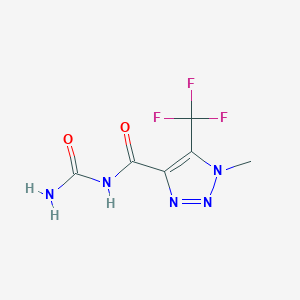
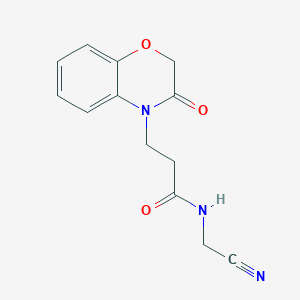
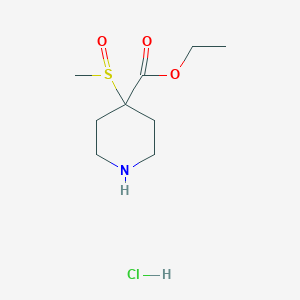
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)
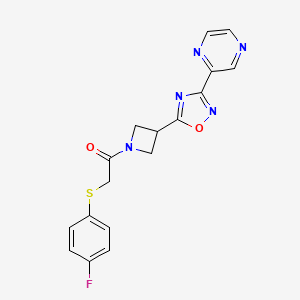
![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)
